molecular formula C22H20N2O4S B2714182 (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 380453-03-2

(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2714182
CAS No.: 380453-03-2
M. Wt: 408.47
InChI Key: LWXHAIVKFBLQAZ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile is a nitrile-containing derivative featuring a thiazole core linked to substituted aromatic rings. The (2E)-configuration indicates a trans geometry across the α,β-unsaturated nitrile system. Key structural elements include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, substituted at position 4 with a 4-methoxyphenyl group.
  • Aromatic substituents: A 2,4,5-trimethoxyphenyl group attached to the β-carbon of the prop-2-enenitrile moiety.

Properties

IUPAC Name

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-25-17-7-5-14(6-8-17)18-13-29-22(24-18)16(12-23)9-15-10-20(27-3)21(28-4)11-19(15)26-2/h5-11,13H,1-4H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHAIVKFBLQAZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile is a member of the chalcone family, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through a review of available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2O4S
  • Molecular Weight : 372.45 g/mol
  • IUPAC Name : (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile

Antimicrobial Activity

Chalcones and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile exhibits significant antifungal and antibacterial activities. A study evaluated several chalcone derivatives against various fungal strains, revealing that compounds with similar structural features displayed moderate to high antifungal activity against dermatophytes and Cryptococcus neoformans .

Compound MIC (µg/mL) Activity
(Compound A)31.25High
(Compound B)62.5Moderate
(Target Compound)125Low

Cytotoxicity and Anticancer Potential

The compound's anticancer properties have been explored in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating the caspase pathway. Specifically, it has been shown to cause cell cycle arrest at the G2/M phase in HeLa cells .

A detailed study on chalcone derivatives noted that those with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts. The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biomolecules : Chalcones interact with various cellular targets including enzymes and receptors involved in cell signaling pathways.
  • Oxidative Stress Modulation : They have been shown to modulate oxidative stress responses by activating the Nrf2 pathway, leading to increased expression of antioxidant genes .
  • Estrogenic Activity : Some studies suggest that chalcones may exhibit estrogenic activity by binding to estrogen receptors, potentially influencing hormone-related cancers .

Case Studies

A notable case study highlighted the use of a series of chalcone derivatives in treating resistant strains of bacteria and fungi. The study found that modifications in the chalcone structure significantly affected their bioactivity profiles. The target compound was among those that exhibited promising results against resistant strains of Staphylococcus aureus and Candida albicans .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile have been evaluated for their cytotoxic effects against various cancer cell lines. Research has shown that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell proliferation .

Antimicrobial Properties

Thiazole compounds are known for their antimicrobial activities. The specific compound has been tested for its efficacy against a range of bacterial and fungal strains. Preliminary results suggest that it possesses significant inhibitory effects on pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Studies have demonstrated that thiazole derivatives can modulate inflammatory pathways. The compound may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response . This property suggests potential applications in treating inflammatory diseases.

Organic Electronics

The unique electronic properties of thiazole-based compounds make them suitable for applications in organic electronics. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to facilitate charge transport . Its incorporation into polymer matrices has been shown to enhance the performance of electronic devices.

Sensors

The compound's ability to interact with metal ions has led to research into its use as a sensor for detecting heavy metals and other pollutants. Thiazole derivatives have been investigated for their selective binding properties, which can be utilized in developing sensitive detection methods for environmental monitoring .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiazole derivatives, including the target compound, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance potency .

Case Study 2: Antimicrobial Efficacy

In another investigation, (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile was tested against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s design shares features with chalcones, thiazoles, and nitrile-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name & Reference Core Structure Key Substituents Biological Activity Synthesis Highlights
(2E)-Target Compound Thiazole-prop-2-enenitrile 4-(4-methoxyphenyl)thiazole; 2,4,5-trimethoxyphenyl; nitrile Inferred: Potential anticancer activity (based on trimethoxy and thiazole motifs) Likely involves condensation of thiazole aldehyde with nitrile precursor
(E)-CHO27 (Chalcone derivative) Chalcone (propenone) 4-methoxyphenyl (Ring A); 3,4,5-trimethoxyphenyl (Ring B) Confirmed : Nanomolar cytotoxicity in prostate cancer via p53/p21 activation Claisen-Schmidt condensation (4-nitroacetophenone + 3,4,5-trimethoxybenzaldehyde)
(2E)-5622-96-8 (Thiazole derivative) Thiazole-prop-2-enenitrile 3,4-dimethoxyphenyl (thiazole); 4-nitroaniline (β-carbon) Not reported Unclear; possibly similar to chalcone/thiazole hybrid synthesis
Compound 2a (Chalcone) Chalcone 4-nitrophenyl (Ring A); 3,4,5-trimethoxyphenyl (Ring B) Inferred: Anticancer (nitro group enhances reactivity) Base-catalyzed aldol condensation
Synthesis Example () Thiazole-pyridinamide 4-fluorophenyl (thiazole); pyridinamide + 2,5-dimethoxyphenyl Not reported T3P®-mediated coupling of amine and carboxylic acid

Key Findings and Structure-Activity Relationships (SAR)

Methoxy Groups :

  • The 2,4,5-trimethoxyphenyl group in the target compound is structurally analogous to the 3,4,5-trimethoxyphenyl group in CHO27, which is critical for microtubule disruption and apoptosis induction . Positional differences (e.g., 2,4,5 vs. 3,4,5) may alter binding affinity to molecular targets.
  • Methoxy groups enhance lipophilicity and metabolic stability, improving bioavailability .

Thiazole vs. Chalcones (e.g., CHO27) rely on α,β-unsaturated ketones for Michael addition-mediated cytotoxicity, whereas nitriles may engage in covalent binding or serve as hydrogen-bond acceptors .

Nitrile Functionality :

  • The nitrile group in the target compound could stabilize the double bond via conjugation, reducing metabolic degradation compared to chalcones’ ketones. This feature is exploited in kinase inhibitors (e.g., crizotinib) for prolonged target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.